Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide
Brand Name: Vulcanchem
CAS No.: 625853-76-1
VCID: VC0029459
InChI: InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34)/t12?,17?,18-,19-,20+,21-,24+/m0/s1
SMILES: CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Molecular Formula: C₂₅H₂₈N₂O₁₀S
Molecular Weight: 548.55

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide

CAS No.: 625853-76-1

Cat. No.: VC0029459

Molecular Formula: C₂₅H₂₈N₂O₁₀S

Molecular Weight: 548.55

* For research use only. Not for human or veterinary use.

Hydroxy Pioglitazone (M-IV) |A-D-Glucuronide - 625853-76-1

Specification

CAS No. 625853-76-1
Molecular Formula C₂₅H₂₈N₂O₁₀S
Molecular Weight 548.55
IUPAC Name (2S,3S,4S,5R,6R)-6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34)/t12?,17?,18-,19-,20+,21-,24+/m0/s1
SMILES CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Introduction

Chemical Properties and Structure

Basic Chemical Information

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is characterized by specific chemical properties that define its behavior in biological systems. The compound has a molecular weight of 548.55 daltons and contains the core thiazolidinedione structure with a β-D-glucuronide moiety attached through conjugation. This glucuronide conjugation significantly alters the physicochemical properties of the parent compound, particularly enhancing its water solubility. The compound retains the basic pharmacophore of pioglitazone while incorporating modifications that affect its pharmacokinetic profile. The molecular structure includes one asymmetric carbon atom, which is consistent with the structural features of its parent compound.

Physical Properties

The physical characteristics of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide are largely influenced by the addition of the glucuronide group to the hydroxylated pioglitazone structure. While pioglitazone itself is described as an odorless white crystalline powder with limited water solubility, the glucuronide conjugate demonstrates markedly enhanced solubility in aqueous environments . This increased solubility directly contributes to the compound's pharmacokinetic profile, particularly its excretion patterns. The glucuronidation process transforms the relatively lipophilic parent compound into a more hydrophilic metabolite that can be more readily eliminated from the body. These alterations in physical properties are characteristic of phase II metabolic processes designed to facilitate xenobiotic elimination.

Metabolism and Formation

Metabolic Pathway

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide is formed through a two-phase metabolic process in the body. The initial phase involves the hydroxylation of pioglitazone, primarily mediated by the cytochrome P450 enzyme CYP2C8, with minor contributions from CYP3A4. This hydroxylation step produces the intermediate metabolite known as Hydroxy Pioglitazone (M-IV). Subsequently, the hydroxylated intermediate undergoes glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases, which attaches a glucuronic acid moiety to form the final Hydroxy Pioglitazone (M-IV) β-D-Glucuronide compound . This sequential metabolic transformation represents a classic example of xenobiotic metabolism, where lipophilic compounds are converted to more water-soluble derivatives to facilitate their elimination from the body.

Comparison with Other Metabolites

Pioglitazone metabolism yields several metabolites, with Hydroxy Pioglitazone (M-IV) β-D-Glucuronide being one of the most significant. The table below compares key features of major pioglitazone metabolites:

MetaboliteFormation PathwayPharmacological ActivityProtein BindingRelative Serum Concentration
Hydroxy Pioglitazone (M-IV) β-D-GlucuronideHydroxylation + GlucuronidationActive (PPARγ agonist)>98% (primarily albumin)Equal to or greater than parent drug
M-III (keto derivative)OxidationActive>98% (primarily albumin)Equal to or greater than parent drug
M-II (hydroxy derivative)HydroxylationActiveNot specifiedLower than M-III and M-IV

Pharmacokinetic Properties

Half-Life and Elimination

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide exhibits a significantly longer elimination half-life compared to the parent compound. While pioglitazone has a serum half-life ranging from 3 to 7 hours, M-IV (including its glucuronide conjugate) demonstrates a half-life of approximately 16 to 24 hours . This extended half-life contributes to the sustained pharmacological effect observed with pioglitazone therapy. The elimination of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide occurs primarily through renal excretion, facilitated by its enhanced water solubility resulting from the glucuronidation process. The compound may also undergo biliary excretion and elimination through feces, which represents a significant route for the clearance of pioglitazone metabolites .

Steady-State Concentrations

CompoundContribution to Peak Serum ConcentrationContribution to Total AUC
Pioglitazone30-50%20-25%
Active Metabolites (including M-IV)50-70%75-80%

These data underscore the importance of metabolites, including Hydroxy Pioglitazone (M-IV) β-D-Glucuronide, in the therapeutic action of pioglitazone .

Pharmacological Activity

Mechanism of Action

Hydroxy Pioglitazone (M-IV) β-D-Glucuronide exhibits pharmacological activity similar to its parent compound, functioning primarily as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). By activating PPARγ receptors, the compound enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver. This activation modulates the transcription of insulin-responsive genes involved in glucose and lipid metabolism . The metabolite contributes to decreased insulin resistance without stimulating insulin secretion from pancreatic beta cells, which represents a key advantage in the management of type 2 diabetes. Through these mechanisms, Hydroxy Pioglitazone (M-IV) β-D-Glucuronide helps improve glucose utilization and reduce hepatic glucose production, thereby supporting better glycemic control in patients with type 2 diabetes mellitus .

Therapeutic Implications

Research Findings and Clinical Relevance

Drug Interaction Studies

Research has identified potential interactions between Hydroxy Pioglitazone (M-IV) β-D-Glucuronide and various enzymes involved in drug metabolism, particularly cytochrome P450 isoenzymes. These interactions could have clinical implications when pioglitazone is co-administered with other medications. Studies have shown that drugs that inhibit or induce CYP2C8, the primary enzyme responsible for pioglitazone metabolism, may affect the formation and elimination of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide . For example, co-administration with gemfibrozil, a CYP2C8 inhibitor, has been reported to alter pioglitazone pharmacokinetics, potentially affecting the formation and clearance of its metabolites . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects in patients receiving multiple medications.

Demographic Variations

Analytical Methods and Detection

Research Applications

The ability to accurately detect and quantify Hydroxy Pioglitazone (M-IV) β-D-Glucuronide has important applications in pharmaceutical research and clinical practice. In drug development settings, measuring this metabolite helps characterize the pharmacokinetic profile of pioglitazone and understand its metabolic fate in the body. Monitoring metabolite levels can provide valuable insights into potential drug-drug interactions, particularly those involving enzymes responsible for pioglitazone metabolism, such as CYP2C8 . In clinical research, quantification of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide may help evaluate the relationship between drug exposure and therapeutic response, potentially identifying optimal dosing regimens for different patient populations. These research applications contribute to the ongoing refinement of pioglitazone therapy and the development of improved treatment strategies for type 2 diabetes mellitus.

Future Research Directions

Metabolic Pathway Optimization

Further research on the metabolic pathways leading to the formation of Hydroxy Pioglitazone (M-IV) β-D-Glucuronide could yield insights for optimizing pioglitazone therapy. Understanding the factors that influence the relative proportions of different pioglitazone metabolites could help predict individual variations in drug response and potential adverse effects . Research into genetic polymorphisms affecting the enzymes involved in pioglitazone metabolism, particularly CYP2C8 and UGT isoforms, might identify patient subgroups with altered metabolite profiles. Such findings could support personalized medicine approaches, where treatment regimens are tailored based on individual metabolic characteristics. Additionally, elucidating the precise UDP-glucuronosyltransferase isoforms involved in the glucuronidation of hydroxy pioglitazone would enhance our understanding of this critical metabolic pathway and potential sources of variability in drug response.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator